STAT3-IN-25

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

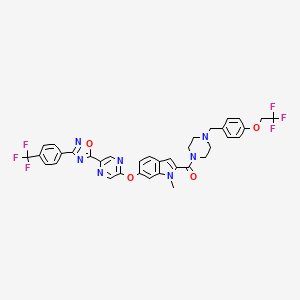

C36H29F6N7O4 |

|---|---|

Molekulargewicht |

737.6 g/mol |

IUPAC-Name |

[1-methyl-6-[5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrazin-2-yl]oxyindol-2-yl]-[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C36H29F6N7O4/c1-47-29-17-27(52-31-19-43-28(18-44-31)33-45-32(46-53-33)23-4-7-25(8-5-23)36(40,41)42)11-6-24(29)16-30(47)34(50)49-14-12-48(13-15-49)20-22-2-9-26(10-3-22)51-21-35(37,38)39/h2-11,16-19H,12-15,20-21H2,1H3 |

InChI-Schlüssel |

COKWXQBCDDVOQX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC2=C1C=C(C=C2)OC3=NC=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C(=O)N6CCN(CC6)CC7=CC=C(C=C7)OCC(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of STAT3-IN-25: A Novel Dual Phosphorylation Inhibitor for Pancreatic Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and survival.[1] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] This whitepaper details the discovery, synthesis, and biological evaluation of STAT3-IN-25, a highly potent and orally bioavailable small molecule inhibitor of STAT3. This compound, also identified as compound 4c in its primary publication, distinguishes itself by inhibiting the dual phosphorylation of STAT3 at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727), leading to the comprehensive blockade of its downstream signaling pathways.[3]

Discovery and Rationale

The development of this compound was initiated through a function-based screening of a series of novel STAT3 dual phosphorylation inhibitors featuring an indole-containing tetra-aromatic heterocycle scaffold.[3] The lead optimization efforts focused on enhancing potency and improving pharmacokinetic properties, which ultimately led to the identification of this compound (compound 4c) as the most promising candidate for pancreatic cancer treatment.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₇F₃N₄O₃S | |

| Molecular Weight | 584.61 g/mol | |

| CAS Number | 2591440-75-2 | |

| Appearance | Solid | |

| Purity | 99.36% | |

| Solubility | Soluble in DMSO |

Biological Activity

This compound demonstrates potent inhibitory activity against STAT3 signaling and exhibits significant anti-proliferative effects in pancreatic cancer cell lines.

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| STAT3 Luciferase Reporter Assay | HEK293T | 22.3 | |

| ATP Production Inhibition | BxPC-3 | 32.5 | |

| Cell Proliferation | BxPC-3 | 3.3 | |

| Cell Proliferation | Capan-2 | 8.6 |

Mechanism of Action

This compound exerts its therapeutic effects by directly targeting the STAT3 protein. Its primary mechanism of action involves the inhibition of phosphorylation at two key residues:

-

Tyrosine 705 (Tyr705): Phosphorylation at this site is crucial for the dimerization and nuclear translocation of STAT3.

-

Serine 727 (Ser727): Phosphorylation at this residue enhances the transcriptional activity of STAT3.

By inhibiting both phosphorylation events, this compound effectively blocks both the nuclear and mitochondrial functions of STAT3.

Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 at Tyr705, triggering its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

The chemical synthesis of this compound (compound 4c) is a multi-step process that starts from commercially available reagents. The detailed synthetic route is outlined in the primary publication and its supplementary information.

A generalized workflow for the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the original publication.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are provided below.

Cell Proliferation Assay

-

Cell Seeding: Pancreatic cancer cells (BxPC-3, Capan-2) were seeded in 96-well plates at a density of 5,000 cells/well.

-

Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a microplate reader. IC₅₀ values were calculated using non-linear regression analysis (GraphPad Prism).

STAT3 Luciferase Reporter Assay

-

Cell Transfection: HEK293T cells were co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours of transfection, cells were pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells were then stimulated with IL-6 (10 ng/mL) for 6 hours to activate the STAT3 pathway.

-

Lysis and Measurement: Cells were lysed, and luciferase activity was measured using the Dual-Luciferase® Reporter Assay System (Promega).

-

Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. IC₅₀ values were determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Treatment: Pancreatic cancer cells were treated with this compound for the indicated times and concentrations.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), total STAT3, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a novel and highly potent dual inhibitor of STAT3 phosphorylation with promising therapeutic potential for the treatment of pancreatic cancer. Its well-defined mechanism of action, significant anti-proliferative activity, and oral bioavailability make it a strong candidate for further preclinical and clinical development. The detailed synthetic and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

STAT3-IN-25: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of STAT3-IN-25, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This guide covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols.

Chemical Structure and Properties

This compound is a small molecule inhibitor targeting the STAT3 signaling pathway, a critical mediator of gene expression involved in cell proliferation, differentiation, and apoptosis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-((6-(3-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)pyridin-3-yl)oxy)phenyl)ethan-1-one |

| CAS Number | 2591440-75-2 |

| Molecular Formula | C32H31F3N4O3 |

| Molecular Weight | 576.61 g/mol |

| Canonical SMILES | O=C(C)C1=CC=C(OC2=CC=C(N3CCN(CC4=CC=C(OCC(F)(F)F)C=C4)CC3)C=N2)C=C1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on the STAT3 signaling pathway. In normal physiological processes, STAT3 is activated through phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor stimulation. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor, regulating the expression of genes involved in various cellular processes.

This compound inhibits the phosphorylation of STAT3 at Tyr705 and Ser727.[1] This action blocks the subsequent dimerization and nuclear translocation of STAT3, thereby preventing its transcriptional activity.[1] This ultimately leads to the downregulation of STAT3 target genes.

Biological Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | IC50 |

| STAT3 Luciferase Inhibition | HEK293T | 22.3 nM[1] |

| ATP Production Inhibition | BxPC-3 | 32.5 nM[1] |

| Cell Proliferation | BxPC-3 | 3.3 nM[1] |

| Cell Proliferation | Capan-2 | 8.6 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

Methodology:

-

Cell Seeding: Seed human embryonic kidney (HEK293T) cells into 96-well plates at a density of 5 x 104 cells/well and incubate overnight.

-

Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

STAT3 Activation: After a 1-hour pre-incubation with the inhibitor, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), at an appropriate concentration.

-

Cell Lysis: After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

-

Luminescence Reading: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

ATP Production Assay

This assay measures the effect of the inhibitor on cellular energy metabolism.

Methodology:

-

Cell Seeding: Seed pancreatic cancer (BxPC-3) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

ATP Measurement: Measure the intracellular ATP concentration using a commercially available luminescence-based ATP assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin. The resulting luminescence is proportional to the amount of ATP.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.

STAT3 Phosphorylation Assay (Western Blot)

This assay directly measures the phosphorylation status of STAT3.

Methodology:

-

Cell Treatment: Culture a suitable cell line (e.g., BxPC-3) and treat with this compound for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-6).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705 and/or p-STAT3 Ser727) and total STAT3. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

References

In Vitro Characterization of STAT3-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of STAT3-IN-25, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the molecule's inhibitory activities, mechanism of action, and provides standardized protocols for its evaluation.

Core Data Summary

This compound has demonstrated significant inhibitory effects across various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Assay Type | Cell Line | Parameter | Value (nM) |

| STAT3 Luciferase Inhibition | HEK293T | IC₅₀ | 22.3[1][2][3][4][5] |

| ATP Production Inhibition | BxPC-3 | IC₅₀ | 32.5 |

| Cell Proliferation Inhibition | BxPC-3 | IC₅₀ | 3.3 |

| Cell Proliferation Inhibition | Capan-2 | IC₅₀ | 8.6 |

| Luciferase Activity | Not Specified | IC₅₀ | 5.3 |

| ATP Inhibition | Not Specified | IC₅₀ | 4.2 |

Note: Discrepancies in IC₅₀ values may arise from variations in experimental conditions and assay protocols.

Mechanism of Action

This compound exerts its effects by inhibiting the phosphorylation of STAT3 at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727). This dual inhibition effectively blocks both the nuclear transcriptional functions and the mitochondrial oxidative phosphorylation activities of STAT3.

Signaling Pathway and Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the points of inhibition by this compound.

Caption: STAT3 signaling pathway and mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter is introduced into cells. Activation of the STAT3 pathway leads to the expression of luciferase, and the resulting luminescence is proportional to STAT3 activity. A co-transfected plasmid with a constitutively expressed Renilla luciferase is used for normalization.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with a STAT3-luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 6-24 hours. Include a positive control (e.g., IL-6) to stimulate the STAT3 pathway and a vehicle control.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC₅₀ value by plotting the normalized luminescence against the inhibitor concentration.

ATP Production Assay (Cell Viability)

This assay assesses cell viability by measuring intracellular ATP levels.

Principle: ATP is a marker of metabolically active cells. The assay utilizes a luciferase enzyme that catalyzes the production of light from ATP and luciferin. The luminescent signal is directly proportional to the amount of ATP, and therefore, the number of viable cells.

Protocol:

-

Cell Seeding: Seed BxPC-3 cells in a 96-well opaque-walled plate at the desired density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 48-72 hours).

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add an ATP-releasing/luciferase reagent to each well.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Determine the IC₅₀ value by plotting the luminescence signal against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate BxPC-3 or Capan-2 cells (5 x 10³ per well) in a 96-well plate and incubate overnight.

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot for Phospho-STAT3

This technique is used to detect the phosphorylation status of STAT3.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, with or without a STAT3 activator (e.g., IL-6). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), p-STAT3 (Ser727), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro characterization of a STAT3 inhibitor like this compound.

Caption: In vitro characterization workflow for STAT3 inhibitors.

Selectivity Profiling

To ensure that the observed cellular effects are due to the specific inhibition of STAT3, it is crucial to assess the selectivity of this compound. While specific selectivity data for this compound is not publicly available, the following methods are commonly employed:

-

Kinase Panel Screening: The inhibitor is tested against a broad panel of kinases to identify any off-target inhibitory activity. Data is typically reported as percent inhibition at a fixed concentration or as IC₅₀/Kᵢ values.

-

STAT Family Member Profiling: The inhibitor's activity is evaluated against other members of the STAT family (STAT1, STAT2, STAT4, STAT5a, STAT5b, STAT6) to determine its selectivity for STAT3.

A highly selective inhibitor will show potent inhibition of STAT3 with significantly weaker or no activity against other kinases and STAT family members.

References

- 1. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Cellular Permeability and Uptake of STAT3 Inhibitors

Disclaimer: No publicly available information was found for a compound specifically named "STAT3-IN-25." This guide therefore provides a comprehensive overview of the cellular permeability and uptake of well-characterized small molecule STAT3 inhibitors, such as Stattic and S3I-201, as representative examples.

Introduction to STAT3 and Its Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. In response to cytokines and growth factors, STAT3 is activated through phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Persistent activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.

Small molecule inhibitors that target STAT3 have been developed to disrupt its signaling cascade. A crucial characteristic for the efficacy of these inhibitors is their ability to cross the cell membrane and reach their intracellular target. This guide focuses on the cellular permeability and uptake of these inhibitors, providing researchers with a technical overview of the available data and experimental methodologies.

Cellular Permeability of STAT3 Inhibitors: Quantitative Data

While many STAT3 inhibitors are described as "cell-permeable," detailed quantitative data on their permeability coefficients are often not extensively reported in the literature. The assessment of cellular permeability is frequently inferred from the observed biological activity of the compounds in cell-based assays. Below is a summary of key data for two widely studied STAT3 inhibitors, Stattic and S3I-201, based on their effects on cancer cell lines.

Table 1: Cellular Activity of Stattic in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

| Cell Line | IC50 (24h) | Effective Concentration for p-STAT3 Inhibition | Observed Cellular Effects |

| CCRF-CEM | 3.188 µM | ≥ 1.25 µM | Reduced cell viability, induction of apoptosis and autophagy.[1] |

| Jurkat | 4.89 µM | ≥ 2.5 µM | Reduced cell viability, induction of apoptosis and autophagy.[1] |

Table 2: Cellular Activity of S3I-201 in Various Cancer Cell Lines

| Cell Line Type | IC50 Range | Mechanism of Action | Notes |

| Various Cancer Lines | 37.9 - 82.6 µM | Inhibition of STAT3-STAT3 complex formation, DNA-binding, and transcriptional activities.[2] Induces apoptosis.[2] | Preferentially affects tumor cells with persistently activated STAT3.[2] Recent studies suggest S3I-201 acts as a non-selective alkylating agent, which may contribute to its cytotoxic effects. |

| Human Hepatic Stellate Cells (HSCs) | Not specified | Inhibited proliferation, migration, and actin filament formation. Induced apoptosis and cell cycle arrest. | Suppressed fibrogenesis and angiogenesis. |

Experimental Protocols for Assessing Cellular Permeability and Uptake

The cellular permeability and intracellular activity of STAT3 inhibitors can be assessed through a variety of experimental protocols. Below are detailed methodologies for key assays.

Western Blotting for Phospho-STAT3 Inhibition

This protocol is used to determine if the inhibitor can enter the cell and suppress the phosphorylation of STAT3.

-

Cell Culture and Treatment:

-

Seed cells (e.g., CCRF-CEM or Jurkat) in a 6-well plate at a density of 1x10^6 cells/well and culture overnight.

-

Treat the cells with various concentrations of the STAT3 inhibitor (e.g., Stattic at 1.25, 2.5, and 5 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford assay).

-

Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% or 12% gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Cell Viability Assay (MTT or CCK-8)

This assay measures the cytotoxic effects of the inhibitor, providing an indirect measure of its ability to enter cells and induce a biological response.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 1x10^5 cells/well.

-

Treat the cells with a range of inhibitor concentrations for 24 hours.

-

-

Assay Procedure (CCK-8 Example):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability.

-

Immunofluorescence for Nuclear Translocation

This method visualizes the subcellular localization of STAT3 to determine if the inhibitor can block its translocation to the nucleus upon stimulation.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Pre-treat cells with the STAT3 inhibitor for a specified time before stimulating with a cytokine (e.g., IL-6) to induce STAT3 activation and nuclear translocation.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against STAT3 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in STAT3 inhibition and its assessment can aid in understanding. The following diagrams were generated using Graphviz.

Figure 1. Simplified STAT3 signaling pathway and points of inhibition.

Figure 2. Experimental workflow for assessing the cellular activity of a STAT3 inhibitor.

Mechanisms of Cellular Uptake

The precise mechanisms by which small molecule STAT3 inhibitors like Stattic and S3I-201 cross the plasma membrane are not well-documented. However, for small, non-peptide molecules, passive diffusion is a common route of entry, driven by the concentration gradient across the cell membrane. The physicochemical properties of the inhibitor, such as its lipophilicity, size, and charge, will significantly influence its ability to passively diffuse across the lipid bilayer.

For peptide-based inhibitors, such as SPI, which is a 28-mer peptide, passive diffusion is less likely. These larger molecules may be taken up by endocytic pathways, such as pinocytosis. Fluorescence imaging has shown that SPI is cell membrane-permeable and localizes to the cytoplasm, plasma membrane, and nucleus in malignant cells.

It is important to consider that some inhibitors may have off-target effects that are independent of their intended mechanism of action. For instance, S3I-201 has been reported to act as a non-selective alkylating agent, which could contribute to its cytotoxicity and complicate the interpretation of its cellular uptake and activity.

Conclusion

While a variety of STAT3 inhibitors have been developed and shown to be active in cellular assays, a detailed understanding of their cellular permeability and uptake mechanisms is still an area of active research. The experimental protocols outlined in this guide provide a framework for researchers to assess the intracellular activity of novel STAT3 inhibitors. Future studies focusing on quantitative permeability assays and the elucidation of specific uptake pathways will be crucial for the development of more effective and targeted STAT3-based therapies.

References

Early Cytotoxicity Profile of STAT3-IN-25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage cytotoxicity studies of STAT3-IN-25, a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). The data and protocols presented herein are intended to offer a foundational understanding of the compound's cytotoxic potential and to provide detailed methodologies for the replication and expansion of these initial findings.

Introduction to this compound and its Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, contributing to tumor progression and resistance to therapy.[2][3] this compound has been developed as a selective inhibitor that targets the STAT3 signaling cascade, thereby representing a promising therapeutic strategy for cancers dependent on this pathway. This document summarizes the initial in vitro studies designed to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined for each cell line. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 |

| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 |

| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 |

| B16F10 | Melanoma | 1.67 ± 0.2 |

| CT26 | Colon Carcinoma | 2.02 ± 0.29 |

| Hep G2 | Hepatocellular Carcinoma | 2.94 |

| Bel-7402 | Hepatocellular Carcinoma | 2.5 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.1 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 |

| U87-MG | Glioblastoma | 4.23 |

| T98G | Glioblastoma | 5.442 |

| MDA-MB-231 | Breast Cancer | 5.5 |

| PC3 | Prostate Cancer | 1.7 |

Table 1: IC50 values of this compound in various cancer cell lines. Data is presented as the mean ± standard deviation where available.[1][4]

Experimental Protocols

The following is a detailed protocol for the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method used to determine the cytotoxicity of this compound.

Principle

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator. The incubation time may need to be optimized depending on the cell type.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is the target of this compound.

References

Target Validation of STAT3-IN-25 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in promoting proliferation, survival, and metastasis. This document provides a comprehensive technical overview of the target validation of STAT3-IN-25, a potent small-molecule inhibitor of STAT3. We detail the experimental methodologies to characterize the cellular activity of this compound, including its effects on STAT3 phosphorylation, cell viability, and apoptosis in cancer cell lines. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to equip researchers with the necessary information to design and execute studies for the preclinical evaluation of STAT3 inhibitors.

Introduction to STAT3 Signaling in Cancer

The Signal Transducer and Activator of Transcription (STAT) family of proteins are intracellular transcription factors that mediate cellular responses to cytokines and growth factors. Upon activation by upstream kinases, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes.

In numerous malignancies, STAT3 is persistently activated, leading to the upregulation of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc), survival and apoptosis resistance (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[1][2] The canonical activation of STAT3 involves phosphorylation at the tyrosine 705 residue (Tyr705), which is crucial for its dimerization and nuclear translocation. Additionally, phosphorylation at serine 727 (Ser727) is important for its maximal transcriptional activity and has also been implicated in regulating its mitochondrial function.[3][4] Given its central role in tumorigenesis, the inhibition of STAT3 signaling represents a promising therapeutic strategy.

This compound is a novel, potent inhibitor designed to target the dual phosphorylation of STAT3 at both Tyr705 and Ser727, thereby blocking both its nuclear and mitochondrial oncogenic functions.[4]

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the points of inhibition by this compound.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound was assessed in various cancer cell lines using functional and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | IC50 (nM) |

| STAT3 Luciferase Reporter | HEK293T | STAT3 Transcriptional Activity | 22.3 |

| ATP Production | BxPC-3 | Mitochondrial Function | 32.5 |

Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Description | Parameter | IC50 (nM) |

| BxPC-3 | Human Pancreatic Adenocarcinoma | Cell Proliferation (72h) | 3.3 |

| Capan-2 | Human Pancreatic Adenocarcinoma | Cell Proliferation (72h) | 8.6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for STAT3 Phosphorylation

This protocol details the procedure to assess the inhibition of STAT3 phosphorylation at Tyr705 and Ser727 in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., BxPC-3, Capan-2)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-phospho-STAT3 (Ser727)

-

Rabbit anti-STAT3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for target validation and the logical relationship of this compound's effects.

Conclusion

The data and protocols presented in this guide demonstrate that this compound is a potent and selective inhibitor of STAT3 signaling in cancer cell lines. It effectively reduces STAT3 phosphorylation, leading to decreased cell viability and induction of apoptosis. The provided methodologies offer a robust framework for the preclinical characterization and validation of STAT3-targeted therapies. Further in vivo studies are warranted to establish the therapeutic potential of this compound in relevant cancer models.

References

Methodological & Application

STAT3-IN-25: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in numerous cellular processes, including cell growth, differentiation, and survival. Its constitutive activation is a hallmark of many human cancers, promoting tumor progression and metastasis. STAT3-IN-25 is a potent and selective small-molecule inhibitor of STAT3. It effectively blocks STAT3 signaling by inhibiting its phosphorylation, thereby preventing its dimerization, nuclear translocation, and downstream gene transcription. These application notes provide detailed protocols for the use of this compound in cell culture for studying its effects on cell viability, protein expression, and gene expression.

Mechanism of Action

STAT3 is typically activated by upstream kinases, such as Janus kinases (JAKs), which phosphorylate a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These target genes include key regulators of cell survival and proliferation, such as Bcl-2 and Cyclin D1. This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3, thus blocking the entire downstream signaling cascade.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound/Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | HEK293T | STAT3 Luciferase Inhibition | 22.3 nM | [1] |

| This compound | BxPC-3 | ATP Production Inhibition | 32.5 nM | [1] |

| This compound | BxPC-3 | Cell Proliferation | 3.3 nM | [1] |

| This compound | Capan-2 | Cell Proliferation | 8.6 nM | [1] |

| Stattic | T-ALL (CCRF-CEM) | Cell Viability | ~2.5 µM | [2] |

| Stattic | T-ALL (Jurkat) | Cell Viability | ~5 µM | |

| LLL12 | Colon Cancer | Cell Viability | Not specified |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Solubility: this compound is soluble in DMSO.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution stored at -20°C is stable for at least one month, and for up to six months at -80°C.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., BxPC-3, Capan-2)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Recommended starting concentrations can range from 1 nM to 10 µM based on known IC50 values. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis for Phospho-STAT3

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.

Caption: Experimental workflow for Western blot analysis.

Materials:

-

Cancer cell line with active STAT3 signaling

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 12, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phospho-STAT3 band intensity relative to total STAT3 and the loading control indicates successful inhibition by this compound.

Protocol 3: Quantitative Real-Time PCR (qPCR) for STAT3 Target Genes

This protocol is used to measure the effect of this compound on the mRNA expression of STAT3 target genes, such as Bcl-2 and Cyclin D1.

Materials:

-

Cancer cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes (Bcl-2, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for a specific duration as determined from previous experiments.

-

RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in this compound-treated cells compared to the vehicle-treated control cells. A decrease in the mRNA levels of Bcl-2 and Cyclin D1 would indicate effective inhibition of STAT3 transcriptional activity.

Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Bcl-2 | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC |

| Cyclin D1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Note: Primer sequences should be validated for specificity and efficiency before use.

References

Application Notes and Protocols for STAT3-IN-25 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous human cancers, including pancreatic cancer.[1][2] Constitutive activation of STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a highly attractive target for cancer therapy.[1][2][3] STAT3-IN-25 is a potent and specific small molecule inhibitor of STAT3. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft mouse model.

Mechanism of Action: this compound inhibits the phosphorylation of STAT3 at two key residues, Tyrosine 705 (Tyr705) and Serine 727 (Ser727). This dual inhibition effectively blocks both the nuclear translocation and transcriptional activity of STAT3, as well as its non-transcriptional functions within the mitochondria, leading to a comprehensive shutdown of STAT3-mediated oncogenic signaling.

Preclinical Data for this compound

The in vitro potency of this compound has been established in relevant cancer cell lines, demonstrating its potential for in vivo studies.

| Assay Type | Cell Line | IC50 |

| STAT3 Luciferase Inhibition | HEK293T | 22.3 nM |

| ATP Production Inhibition | BxPC-3 | 32.5 nM |

| Anti-proliferative Activity | BxPC-3 | 3.3 nM |

| Anti-proliferative Activity | Capan-2 | 8.6 nM |

Signaling Pathway of STAT3

The following diagram illustrates the canonical STAT3 signaling pathway, which is the target of this compound.

Caption: STAT3 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Xenograft Study

This diagram outlines the major steps for conducting a xenograft study to evaluate this compound.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: BxPC-3 human pancreatic adenocarcinoma cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA for detachment.

Animal Model

-

Animal Strain: Athymic Nude (nu/nu) mice, 6-8 weeks old.

-

Acclimation: Acclimate mice for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.

Xenograft Tumor Implantation

-

Cell Preparation: Harvest BxPC-3 cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

-

Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

Tumor Monitoring and Treatment

-

Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 3-4 days. Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

This compound Formulation (Representative):

-

Dissolve this compound in a vehicle suitable for the chosen administration route. A common vehicle for in vivo studies with small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Prepare the formulation fresh daily.

-

-

Administration (Representative):

-

Dosage: Based on preclinical studies of other STAT3 inhibitors, a starting dose of 10-25 mg/kg could be evaluated.

-

Route: Administer this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.).

-

Frequency: Administer daily for a period of 21-28 days.

-

Control Group: Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the treatment period. Monitor the animals for any signs of toxicity.

Efficacy and Pharmacodynamic Assessment

Assessment of Antitumor Efficacy

-

Primary Endpoint: Tumor growth inhibition. Compare the mean tumor volumes between the this compound treated group and the vehicle-treated control group.

-

Secondary Endpoint: Body weight. Monitor for any significant changes in body weight as an indicator of toxicity.

Pharmacodynamic Analysis

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for protein analysis and another portion fixed in formalin for immunohistochemistry.

-

Western Blotting:

-

Homogenize the frozen tumor tissue and extract proteins.

-

Perform Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3 Tyr705 and p-STAT3 Ser727) and total STAT3.

-

Analyze the expression of downstream STAT3 target genes such as Bcl-xL, Cyclin D1, and c-Myc.

-

-

Immunohistochemistry (IHC):

-

Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p-STAT3.

-

Data Presentation and Statistical Analysis

Summarize all quantitative data in tables for clear comparison.

Table 2: Representative In Vivo Efficacy Data of a STAT3 Inhibitor

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle Control | 850 ± 120 | - | +2.5 |

| This compound (10 mg/kg) | 425 ± 85 | 50% | -1.0 |

| This compound (25 mg/kg) | 255 ± 60 | 70% | -3.2 |

Data are presented as mean ± SEM. This is representative data and should be replaced with actual experimental results.

Statistical Analysis: Analyze the data using appropriate statistical methods, such as a Student's t-test or ANOVA, to determine the statistical significance of the differences between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Logical Relationship of Study Design

Caption: Logical flow of the xenograft study design.

Disclaimer: This document provides a representative protocol and should be adapted based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

References

STAT3-IN-25 solubility and preparation for experiments

Application Notes and Protocols: STAT3-IN-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3][4] this compound is a potent and specific small-molecule inhibitor of STAT3. It functions by inhibiting the phosphorylation of STAT3 at key tyrosine (Tyr705) and serine (Ser727) residues, which in turn blocks its dimerization, nuclear translocation, and transcriptional activity. These application notes provide detailed information on the solubility of this compound and protocols for its use in key in vitro and in vivo experiments.

Physicochemical Properties and Storage

Solubility Data

The solubility of this compound is critical for the preparation of stock solutions and subsequent dilutions for experimental use. While precise solubility limits can vary, the following table provides guidance based on typical laboratory use for similar small-molecule inhibitors. It is recommended to prepare a high-concentration stock solution in DMSO.

| Solvent | Solubility | Notes |

| DMSO | ≥ 20 mM | Recommended solvent for primary stock solution preparation. |

| Ethanol | Limited | May be soluble at lower concentrations. Use with caution. |

| Water | Insoluble | Not recommended for creating aqueous stock solutions. |

| Culture Medium | Insoluble | Dilute high-concentration DMSO stock directly into culture medium. |

Stock Solution Storage

Proper storage of stock solutions is essential to maintain the stability and activity of the compound.

| Temperature | Storage Period | Notes |

| -20°C | 1 month | For short-term storage. |

| -80°C | 6 months | Recommended for long-term storage to ensure stability. |

Biological Activity

This compound has demonstrated potent inhibitory activity in various cell-based assays.

| Assay Type | Cell Line | IC₅₀ Value |

| STAT3 Luciferase Reporter Assay | HEK293T | 22.3 nM |

| ATP Production Inhibition | BxPC-3 (Pancreatic Cancer) | 32.5 nM |

| Cell Proliferation | BxPC-3 (Pancreatic Cancer) | 3.3 nM |

| Cell Proliferation | Capan-2 (Pancreatic Cancer) | 8.6 nM |

Signaling Pathway and Mechanism of Action

STAT3 is typically activated downstream of cytokine (e.g., IL-6) and growth factor receptors. This canonical pathway involves receptor-associated Janus kinases (JAKs) that phosphorylate STAT3, leading to its dimerization, nuclear translocation, and regulation of target gene expression. This compound exerts its effect by preventing the crucial phosphorylation step.

Experimental Protocols

The following protocols provide a framework for evaluating the activity of this compound. Optimization may be required depending on the specific cell lines and experimental conditions used.

General Workflow for Inhibitor Characterization

A typical workflow to characterize a STAT3 inhibitor involves a series of cell-based and biochemical assays to confirm its mechanism of action and efficacy.

Protocol 1: STAT3-Dependent Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on STAT3 transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cytokine for stimulation (e.g., IL-6 or Oncostatin M)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the STAT3-responsive luciferase reporter and the control reporter plasmid according to the manufacturer's protocol.

-

Incubation: After 6 hours, replace the transfection medium with fresh complete growth medium.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add a STAT3-activating cytokine (e.g., IL-6 at 25 ng/mL) to all wells except the unstimulated control. Incubate for an additional 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the STAT3-responsive (firefly) luciferase activity to the control (Renilla) luciferase activity. Plot the normalized activity against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)

Objective: To directly assess the effect of this compound on the phosphorylation state of STAT3.

Materials:

-

Cancer cell line with active STAT3 signaling (e.g., BxPC-3, Panc-1)

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Methodology:

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate.

-

Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.

-

Analysis: Quantify band intensities using densitometry software.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its target protein (STAT3) in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

PBS with protease inhibitors

-

PCR tubes and a thermal cycler

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

Centrifuge

-

Western blot materials (as in Protocol 2)

Methodology:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for 1 hour.

-

Harvest and Lysis: Harvest the cells and resuspend in PBS with protease inhibitors. Lyse the cells using three freeze-thaw cycles.

-

Heating: Divide the cell lysate into aliquots in PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Analysis: Collect the supernatant and analyze the amount of soluble STAT3 protein in each sample by Western blotting.

-

Interpretation: A shift in the thermal stability (i.e., more soluble STAT3 at higher temperatures) in the presence of this compound compared to the vehicle control indicates direct binding of the compound to the protein.

Protocol 4: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., BxPC-3)

-

This compound

-

Vehicle solution for administration (e.g., oral gavage vehicle: 30% PEG300, 5% Tween 80, 4% DMSO, 61% water)

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (vehicle control and this compound).

-

Compound Administration: Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage).

-

Monitoring: Monitor tumor volume (calculated as V = length × width²/2) and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), sacrifice the mice.

-

Analysis: Excise tumors for weight measurement, and potentially for pharmacodynamic analysis (e.g., Western blot for p-STAT3) or immunohistochemistry.

-

Data Evaluation: Compare tumor growth rates and final tumor weights between the treatment and vehicle groups to assess efficacy.

Disclaimer: All protocols are for research use only. Researchers should adhere to all institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols: Western Blot Analysis of p-STAT3 (Tyr705) Inhibition by STAT3-IN-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a central role in various cellular processes, including cell proliferation, survival, differentiation, and apoptosis. The activation of STAT3 is mediated through phosphorylation of a critical tyrosine residue at position 705 (Tyr705). This phosphorylation event, often triggered by upstream Janus kinases (JAKs) in response to cytokines and growth factors, leads to STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Constitutively activated STAT3 is a hallmark of numerous human cancers, where it promotes tumor progression, metastasis, and resistance to therapy. Consequently, STAT3 has emerged as a significant therapeutic target in oncology. Small molecule inhibitors designed to disrupt STAT3 signaling are a promising area of cancer drug discovery.

STAT3-IN-25 is a potent small molecule inhibitor of STAT3. It has been shown to inhibit STAT3 luciferase activity with an IC50 of 22.3 nM in HEK293T cells and ATP production in BxPC-3 cells with an IC50 of 32.5 nM. The inhibitor acts by preventing the phosphorylation of STAT3 at Tyr705 and Ser727.[1] This application note provides a comprehensive protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting STAT3 phosphorylation at Tyr705 in a cellular context.

Signaling Pathway and Mechanism of Action

The canonical JAK/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Recruited STAT3 is then phosphorylated by JAKs at Tyr705. Phosphorylated STAT3 (p-STAT3) molecules form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation. This compound is designed to interfere with this signaling cascade, leading to a reduction in p-STAT3 levels and subsequent downstream effects.

References

Application Notes and Protocols for STAT3-IN-25 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node in cancer, playing a pivotal role in cell proliferation, survival, metastasis, and immune evasion.[1][2][3] Its constitutive activation is observed in a wide array of human cancers and is often associated with poor prognosis and resistance to conventional therapies.[4][5] STAT3-IN-25 is a potent small-molecule inhibitor of STAT3, demonstrating significant inhibition of STAT3 phosphorylation at both Tyr705 and Ser727, thereby blocking its transcriptional and mitochondrial functions. Preclinical data has shown its efficacy in inhibiting the proliferation of pancreatic cancer cell lines at nanomolar concentrations.

These application notes provide a framework for investigating the synergistic potential of this compound in combination with other cancer therapeutic modalities. While specific preclinical and clinical data for this compound in combination therapies are not yet available, the following protocols and data are based on established methodologies for other STAT3 inhibitors and provide a robust starting point for research and development.

Rationale for Combination Therapies

Combining this compound with other cancer therapies is based on its potential to:

-

Overcome Drug Resistance: STAT3 activation is a known mechanism of acquired resistance to various chemotherapies and targeted agents.

-

Enhance Anti-Tumor Immunity: STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment. Its inhibition can enhance the efficacy of immune checkpoint inhibitors.

-

Synergistic Cytotoxicity: Targeting the STAT3 pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation.

Data Presentation: Efficacy of STAT3 Inhibitors (General) in Combination Therapies

The following tables summarize representative quantitative data from preclinical studies of various STAT3 inhibitors in combination therapies. These serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: In Vitro Efficacy of STAT3 Inhibitors in Combination with Chemotherapy

| Cancer Type | Cell Line | STAT3 Inhibitor | Combination Agent | IC50 (STAT3i alone) | IC50 (Combo) | Synergy (CI value) | Reference |

| Pancreatic Cancer | PANC-1 | Stattic | Gemcitabine | ~20 µM | ~5 µM | <1 (Synergistic) | General |

| Breast Cancer | MDA-MB-231 | FLLL32 | Doxorubicin | ~5 µM | ~1 µM | <1 (Synergistic) | |

| Medulloblastoma | Daoy | Stattic | Cisplatin | ~10 µM | ~2.5 µM | <1 (Synergistic) |

Table 2: In Vivo Efficacy of STAT3 Inhibitors in Combination Therapies

| Cancer Model | STAT3 Inhibitor | Combination Therapy | Tumor Growth Inhibition (STAT3i alone) | Tumor Growth Inhibition (Combo) | Reference |

| Pancreatic Xenograft | WB436B | Vehicle | Significant | N/A | |

| Breast Xenograft | FLLL32 | Vehicle | Significant | N/A | |

| Pancreatic Cancer (preclinical) | Ruxolitinib (JAK/STAT3i) | Trametinib (MEKi) + Retifanlimab (PD-1i) | Not specified | Significant improvement in survival |